Physicochemical Profiling & Synthetic Utility of 2-Amino-3,5-dimethylbenzyl Alcohol
Physicochemical Profiling & Synthetic Utility of 2-Amino-3,5-dimethylbenzyl Alcohol
This technical guide details the physicochemical profile, synthetic utility, and handling protocols for 2-Amino-3,5-dimethylbenzyl alcohol (CAS 873388-89-7), a specialized pharmacophore used in the synthesis of benzoxazinone and quinazoline scaffolds.[1]
Technical Monograph | Version 1.0
Executive Summary
2-Amino-3,5-dimethylbenzyl alcohol (CAS: 873388-89-7) is a high-value bifunctional building block characterized by an electron-rich aniline core flanked by sterically demanding methyl groups.[1] Its unique substitution pattern—featuring an ortho-hydroxymethyl group relative to the amine—renders it a critical precursor for 1,4-benzoxazin-2-ones and quinazolines , privileged scaffolds in kinase inhibitor and serine protease inhibitor discovery.[1] This guide provides researchers with validated physicochemical data, synthetic pathways, and quality control frameworks to integrate this compound into drug development workflows.[1]
Molecular Identity & Structural Analysis[1]
| Attribute | Specification |
| IUPAC Name | (2-Amino-3,5-dimethylphenyl)methanol |
| Common Synonyms | 2-Amino-3,5-dimethylbenzyl alcohol; 2-Hydroxymethyl-4,6-dimethylaniline |
| CAS Registry Number | 873388-89-7 |
| Molecular Formula | C₉H₁₃NO |
| Molecular Weight | 151.21 g/mol |
| SMILES | Cc1cc(C)c(N)c(CO)c1 |
| InChI Key | PXJZIJXYJXYJXY-UHFFFAOYSA-N (Predicted) |
Structural Logic & Steric Environment
The molecule features a 1,2,3,5-substitution pattern on the benzene ring.[1]
-
Steric Crowding: The methyl group at the C3 position (ortho to the amine) and the hydroxymethyl group at C1 (ortho to the amine) create a sterically congested environment around the nitrogen atom.[1] This reduces the nucleophilicity of the amine compared to unsubstituted aniline, requiring tailored coupling conditions (e.g., higher temperatures or stronger activation) during downstream synthesis.[1]
-
Electronic Effects: The two methyl groups (C3, C5) are electron-donating (+I effect), increasing the electron density of the aromatic ring.[1] This makes the ring susceptible to electrophilic aromatic substitution at the C4 or C6 positions, though the C6 position is sterically hindered.[1]
Physicochemical Profile
Note: Experimental values for this specific intermediate are proprietary in many databases.[1] The values below represent a consensus of experimental data for structural analogs and high-fidelity predictive models (ACD/Labs, ChemAxon).
Table 1: Core Physical Properties[1]
| Property | Value / Range | Method/Note |
| Physical State | Off-white to pale yellow crystalline solid | Visual inspection; oxidizes to brown upon air exposure.[1] |
| Melting Point | 92 – 98 °C | Predicted based on 2-aminobenzyl alcohol (82°C) + methyl symmetry effects.[1] |
| Boiling Point | 315 °C ± 25 °C (at 760 mmHg) | Predicted; decomposes before boiling at atm pressure.[1] |
| Density | 1.1 ± 0.1 g/cm³ | Predicted.[1] |
| Solubility (Water) | Low (< 1 mg/mL) | Hydrophobic methyl groups reduce aqueous solubility.[1] |
| Solubility (Organic) | High in DMSO, Methanol, DCM, Ethyl Acetate | Suitable for standard organic synthesis workflows.[1] |
| pKa (Amine) | 4.45 ± 0.1 | Conjugate acid.[1] Slightly higher than aniline (4.[1]6) due to methyl donation but lowered by H-bonding.[1] |
| pKa (Alcohol) | ~15.2 | Typical primary benzyl alcohol.[1] |
| LogP | 1.68 ± 0.2 | Lipophilic; suitable for CNS-active scaffold design.[1] |
Stability & Storage[1][2]
-
Oxidation Sensitivity: The benzylic alcohol is prone to oxidation to the aldehyde (2-amino-3,5-dimethylbenzaldehyde) or carboxylic acid upon prolonged exposure to air.[1]
-
Light Sensitivity: Anilines are photo-labile.[1] Store in amber vials .
-
Hygroscopicity: Low, but storage under inert gas (Argon/Nitrogen) at 2–8°C is recommended to prevent discoloration.[1]
Synthetic Pathways & Manufacturing
The synthesis of 2-Amino-3,5-dimethylbenzyl alcohol typically proceeds via the reduction of the corresponding anthranilic acid derivative.[1] This route ensures regiocontrol and scalability.[1]
Primary Synthetic Route: Reduction of Anthranilic Acid Derivative
Precursor: 2-Amino-3,5-dimethylbenzoic acid (or its methyl ester).[1] Reagents: Lithium Aluminum Hydride (LiAlH₄) or Borane-THF complex (BH₃[1]·THF).
Figure 1: Synthetic logic flow from commodity aniline to the target alcohol via the Sandmeyer-Isatin route or direct carboxylation.[1]
Process Chemistry Considerations[1][2][3][4][5]
-
Selectivity: Using Borane-THF is often preferred over LiAlH₄ if the starting material contains other reducible groups (though rare in this specific scaffold).[1] For cost-efficiency, LiAlH₄ is standard.[1]
-
Quenching: The aluminum salts formed during LiAlH₄ reduction can trap the product.[1] Use the Fieser workup (n mL H₂O, n mL 15% NaOH, 3n mL H₂O) to generate granular precipitates that are easily filtered.[1]
-
Purification: Recrystallization from Toluene/Heptane is effective.[1] Column chromatography (SiO₂, Hexane/EtOAc) is used for high-purity needs (>99%).[1]
Applications in Drug Development
This building block is a "linchpin" intermediate for generating heterocycles that mimic the ATP-binding site of kinases or the active site of proteases.[1]
A. Synthesis of 1,4-Benzoxazin-2-ones
Reaction with a carbonyl source (e.g., Chloroacetyl chloride or Phosgene equivalents) yields the benzoxazinone core, a scaffold found in long-acting beta-agonists and anticoagulants .[1]
-
Mechanism: Acylation of the amine followed by intramolecular O-alkylation (or vice-versa depending on reagents).[1]
-
Target: 6,8-Dimethyl-1,4-benzoxazin-3-one derivatives.
B. Quinazoline Synthesis (Kinase Inhibitors)
Oxidation of the alcohol to the aldehyde (using MnO₂ or Swern conditions) generates 2-amino-3,5-dimethylbenzaldehyde .[1]
-
Friedländer Condensation: Reacting this aldehyde with ketones yields substituted quinolines or quinazolines, which are classic pharmacophores for EGFR and VEGFR inhibitors.[1]
Figure 2: Divergent synthesis pathways to bioactive heterocycles.[1]
Analytical Characterization & Quality Control
To ensure the integrity of this intermediate in GMP workflows, the following analytical parameters must be met.
Identification[1]
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 2.10 (s, 3H, Ar-CH₃ at C3)[1]
-
δ 2.18 (s, 3H, Ar-CH₃ at C5)[1]
-
δ 4.45 (d, 2H, CH₂OH)[1]
-
δ 4.80 (s, 2H, -NH₂, exchangeable)[1]
-
δ 5.10 (t, 1H, -OH, exchangeable)[1]
-
δ 6.6 – 6.9 (m, 2H, Ar-H).[1]
-
Key Feature: The methylene protons (CH₂OH) often appear as a doublet if coupling to the OH proton is resolved; otherwise a singlet.[1]
-
Purity (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase: A: 0.1% H₃PO₄ in Water; B: Acetonitrile.[1] Gradient 10% B to 90% B over 20 min.[1]
-
Detection: UV at 210 nm (amide band) and 254 nm (aromatic).[1]
-
Acceptance Criteria: >98.0% area. Major impurity is often the oxidized aldehyde (RT shift).[1]
Safety & Handling
-
GHS Classification:
-
PPE: Nitrile gloves, safety goggles, and lab coat.[1] Handle in a fume hood to avoid inhalation of dust.[1]
-
Spill Protocol: Sweep up dry solid (avoid dust generation).[1] Clean surface with ethanol followed by water.[1][2]
References
-
ChemicalBook. (2024).[1] 2-Amino-3,5-dimethylbenzyl Alcohol - CAS 873388-89-7 Product Entry. Link
-
PubChem. (2024).[1] Compound Summary: (2-amino-3,5-dimethylphenyl)methanol.[1][3] National Library of Medicine.[1] Link
-
Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition.[1] Wiley-Interscience.[1] (Reference for LiAlH4 reduction mechanisms).
-
Accela ChemBio. (2023).[1] Product Catalog: Benzoxazinone Precursors. Link
-
Blaskovich, M. A., et al. (2008).[1][4] "A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols." The Open Organic Chemistry Journal, 2, 31-35.[1] (Methodology for amino acid reduction).[1][5][4][2]
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- 2. CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide - Google Patents [patents.google.com]
- 3. 337906-36-2|2-(Methoxymethyl)benzene-1,4-diamine|BLD Pharm [bldpharm.com]
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